molecular formula C22H19NO6 B291330 Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate

Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate

Cat. No. B291330
M. Wt: 393.4 g/mol
InChI Key: IOKZHYWUQCELAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate, also known as DNAAI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of isophthalic acid and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate is not fully understood, but studies have suggested that it may work by inhibiting the growth and proliferation of cancer cells. Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate has been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, studies have suggested that Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate may also have antioxidant properties. Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate has been shown to reduce oxidative stress and lipid peroxidation in animal models. Additionally, Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate has been shown to have a protective effect on liver function in animal models of liver injury.

Advantages and Limitations for Lab Experiments

Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate has been shown to have low toxicity in animal models, which makes it a safer alternative to other potential cancer treatments. However, there are also limitations to the use of Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate has not yet been tested extensively in human clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for research on Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate. One area of focus could be on elucidating its mechanism of action in order to better understand how it works and how it can be optimized for use in cancer treatment. Additionally, further studies could be conducted to explore its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular diseases. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans, which could pave the way for its eventual use as a cancer treatment.

Synthesis Methods

Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate can be synthesized through a multi-step process that involves the use of various chemical reagents and reaction conditions. The first step involves the reaction of 1-naphthol with acetic anhydride to form 1-acetoxy-2-naphthol. The second step involves the reaction of the resulting compound with isophthalic acid chloride to form Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate. The purity of Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate has anti-tumor effects in a range of cancer cell lines, including breast, lung, and liver cancer cells. Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

dimethyl 5-[(2-naphthalen-1-yloxyacetyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C22H19NO6/c1-27-21(25)15-10-16(22(26)28-2)12-17(11-15)23-20(24)13-29-19-9-5-7-14-6-3-4-8-18(14)19/h3-12H,13H2,1-2H3,(H,23,24)

InChI Key

IOKZHYWUQCELAC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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